Methyl methyl[(4-methylphenyl)sulfonyl]carbamate
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Overview
Description
“Methyl methyl[(4-methylphenyl)sulfonyl]carbamate” is a chemical compound . It is also known as "[(4-Methylphenyl)sulfonyl]carbamate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO4S. The molecular weight is 243.28 g/mol.Scientific Research Applications
Anti-Helicobacter pylori Agents
Methyl[(4-methylphenyl)sulfonyl]carbamate derivatives have shown significant in vitro microbiological criteria as novel anti-H. pylori agents. A particular carbamate derivative displayed low minimum inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin or both. The resistance development rate against this compound was found to be clinically acceptable, and pharmacokinetic studies revealed in vivo exposure levels comparable with antimicrobials currently used in H. pylori treatment (Carcanague et al., 2002).
Novel Carbamate Derivatives Synthesis
The condensation of methyl (3-hydroxyphenyl)carbamate with various compounds led to the formation of novel methyl carbamates with potential applications in organic chemistry and pharmacology (Velikorodov & Imasheva, 2008). Similarly, the synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate have been studied, leading to the formation of various novel compounds with potential applications (Velikorodov & Shustova, 2017).
Mechanism of Action
Target of Action
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, also known as MSAB, primarily targets β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, a domain known for protein-protein interaction . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway, a critical pathway involved in cell proliferation and differentiation . By degrading β-catenin, MSAB inhibits the Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from certain xenografts in mice . It exhibits little efficacy in wnt-independent cultures .
properties
IUPAC Name |
methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZTGPTWQRQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340247 |
Source
|
Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32258-50-7 |
Source
|
Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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